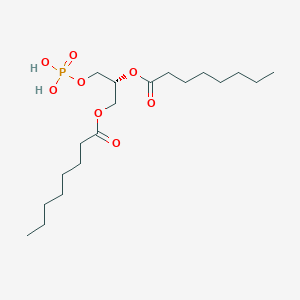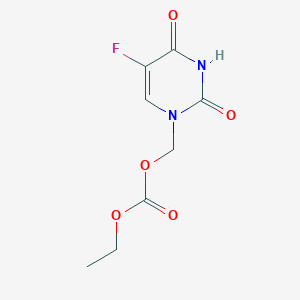
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil
描述
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent. This compound is designed to enhance the pharmacokinetic properties of 5-fluorouracil, improving its stability and bioavailability. The ethoxycarbonyloxymethyl group acts as a prodrug moiety, which is metabolized in the body to release the active 5-fluorouracil.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil typically involves the esterification of 5-fluorouracil with ethoxycarbonyloxymethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards.
化学反应分析
Types of Reactions
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to release 5-fluorouracil.
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Substitution: The fluorine atom in the uracil ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces 5-fluorouracil and ethanol.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in substituted uracil derivatives.
科学研究应用
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil has several scientific research applications, including:
Chemistry: Used as a model compound to study ester hydrolysis and nucleophilic substitution reactions.
Biology: Investigated for its role in modulating enzyme activity and metabolic pathways.
Medicine: Explored as a prodrug for 5-fluorouracil in cancer therapy, aiming to improve drug delivery and reduce side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil involves its conversion to 5-fluorouracil in the body. Once released, 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, particularly in rapidly dividing cancer cells. The ethoxycarbonyloxymethyl group enhances the compound’s stability and bioavailability, allowing for more effective delivery of 5-fluorouracil to the target cells.
相似化合物的比较
Similar Compounds
5-Fluorouracil: The parent compound, widely used in cancer therapy.
Capecitabine: An oral prodrug of 5-fluorouracil, designed for improved bioavailability.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other agents.
Uniqueness
1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is unique due to its specific prodrug design, which aims to enhance the pharmacokinetic properties of 5-fluorouracil. The ethoxycarbonyloxymethyl group provides improved stability and controlled release, potentially leading to better therapeutic outcomes and reduced side effects compared to other prodrugs.
属性
IUPAC Name |
ethyl (5-fluoro-2,4-dioxopyrimidin-1-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNSALZTBBAMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCN1C=C(C(=O)NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879406 | |
| Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106206-96-6 | |
| Record name | 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106206966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBONIC ACID, ETHYL (5-FLUORO-3,4-DIHYDRO-2,4-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[4-(Furo[3,2-c]pyridin-4-yl)piperazin-1-yl]butyl]-3,5-morpholinedione](/img/structure/B24628.png)

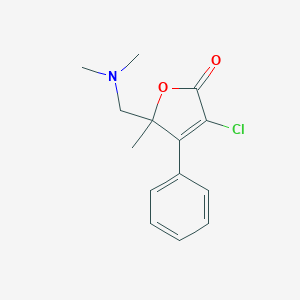

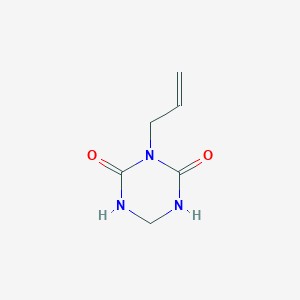


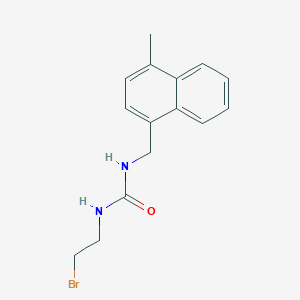
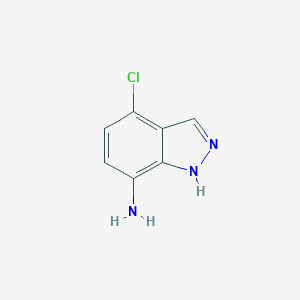
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
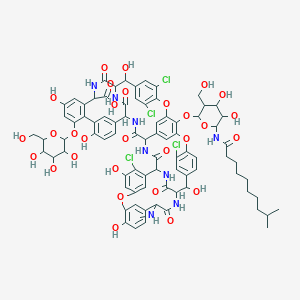
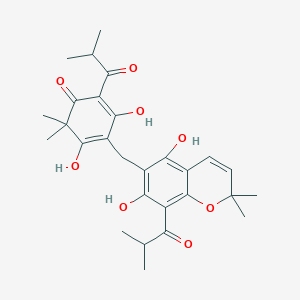
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
